Fluorescein diacetate 5-maleimide

Live-Cell Imaging Intracellular Labeling Esterase Activity

Standard thiol-reactive probes (e.g., fluorescein-5-maleimide) produce high extracellular background and cannot discriminate intracellular from extracellular targets. Fluorescein diacetate 5-maleimide (CAS 150322-01-3) solves this: its diacetate modification renders it non-fluorescent and lipophilic, enabling passive membrane diffusion. Intracellular esterases then cleave the acetate groups, generating a fluorescent maleimide conjugate trapped inside live cells for covalent thiol labeling. • Enables specific intracellular thiol detection with minimal background vs. constitutively fluorescent probes. • λex/λem 492/520 nm after activation; supplied at ≥97% purity (NMR). • Soluble in DMSO, DMF, dioxane; shipped at ambient temperature. Specify CAS 150322-01-3 to ensure the latent-fluorescence diacetate form is procured.

Molecular Formula C28H17NO9
Molecular Weight 511.4 g/mol
CAS No. 150322-01-3
Cat. No. B119745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein diacetate 5-maleimide
CAS150322-01-3
Molecular FormulaC28H17NO9
Molecular Weight511.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C
InChIInChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3
InChIKeyWZBJWHQRQDEKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein Diacetate 5-Maleimide: Technical Profile


Fluorescein diacetate 5-maleimide (CAS 150322-01-3), also known as 5-(N-Maleimido)fluorescein diacetate, is a heterobifunctional fluorescent probe with the molecular formula C28H17NO9 and a molecular weight of 511.44 g/mol [1]. It is synthesized by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate, resulting in a structure that combines a thiol-reactive maleimide group with two acetate esters masking the fluorescein core [2]. This compound is supplied as a solid with purity typically ≥97% by NMR, and it is soluble in DMSO, DMF, and dioxane, with storage recommended at -20°C, protected from light and moisture .

1
Cell-permeable latent probe for live-cell intracellular thiol labeling
2
Esterase-activated, no-wash protocol with reduced extracellular background
3
FITC-compatible spectra after intracellular activation

Fluorescein Diacetate 5-Maleimide: Advantages Over Standard Probes


Substituting Fluorescein diacetate 5-maleimide with a generic thiol-reactive fluorescein probe, such as Fluorescein-5-maleimide (FM, CAS 75350-46-8), will fundamentally alter the experimental outcome. Unlike FM, which is inherently fluorescent and polar, the diacetate modification of Fluorescein diacetate 5-maleimide renders it non-fluorescent and lipophilic, enabling passive diffusion across cell membranes . Intracellular esterases then cleave the acetate groups, generating the fluorescent fluorescein-maleimide conjugate that is trapped inside the cell and can covalently label thiol-containing biomolecules . This targeted, latent fluorescence mechanism is absent in standard maleimide probes, leading to higher background, poor intracellular labeling, and the inability to discriminate between extracellular and intracellular targets . The quantitative differences in cellular uptake and signal-to-noise ratio are the primary drivers for procurement of this specific CAS number.

Constitutive fluorescence of unmodified maleimide probes may elevate extracellular background, masking intracellular signal.
Polar nature of standard fluorescein-maleimide may limit passive membrane permeability, reducing intracellular labeling efficiency.
Required wash steps to remove unreacted extracellular dye may perturb live-cell physiology and lower assay throughput.

Fluorescein Diacetate 5-Maleimide: Performance Evidence


Cell Permeability and Latent Fluorescence

The diacetate groups of Fluorescein diacetate 5-maleimide confer a critical functional advantage: it is non-fluorescent and membrane-permeable, unlike its fluorescent and polar analog, Fluorescein-5-maleimide. This property allows it to passively diffuse into live cells, where intracellular esterases cleave the acetate groups, yielding a fluorescent product. The kinetic efficiency of this activation is supported by enzyme kinetic parameters for the core fluorescein diacetate (FDA) structure. In a study using reconstructed human epidermis, the esterase activity towards FDA was quantified, showing a Vmax that was significantly higher in RHE/RHS models compared to excised human skin and keratinocytes [1]. This high esterase cleavage rate underpins the rapid intracellular activation of the probe. The resulting signal is retained intracellularly due to the charged nature of the fluorescein product, enabling high-contrast imaging with minimal background from extracellular dye . In contrast, Fluorescein-5-maleimide (λex/λem 494/519 nm) is constitutively fluorescent, leading to high background in live-cell imaging and requiring extensive washing steps to remove unreacted extracellular dye [2].

Cell Permeability & Latent Fluorescence
Class-level
Non-fluorescent & membrane-permeable vs constitutively fluorescent & polar (FM)
Enables no-wash intracellular labeling with lower background
Esterase kinetics from FDA core structure support rapid activation (class-level inference)
Live-Cell Imaging Intracellular Labeling Esterase Activity

Thiol Conjugation Kinetics

The maleimide group on Fluorescein diacetate 5-maleimide provides a well-characterized, specific reaction with thiols (-SH) to form stable thioether bonds. The reactivity of the core fluorescein-maleimide structure (fluorescein-5-maleimide, FM) has been quantitatively assessed in a competitive fluorescence assay. The second-order rate constant for the reaction of FM with glutathione (GSH) at 23°C in PBS buffer (pH 7.40) is k2 = (1.67 ± 0.32) × 10^4 M⁻¹·s⁻¹ [1]. This rapid and efficient conjugation is maintained in the diacetate probe, occurring after intracellular esterase activation. In contrast, alternative labeling chemistries, such as those using iodoacetamides or disulfides, exhibit different reaction kinetics and pH dependencies. For instance, the reaction rate of maleimides with thiols is approximately 1000 times faster than their reaction with amines at physiological pH, ensuring high specificity for cysteine residues in proteins .

Thiol Conjugation Kinetics
Reported
k2 = (1.67 ± 0.32) × 10^4 M⁻¹·s⁻¹
Predictable cysteine labeling for bioconjugation assays
Core fluorescein-maleimide reactivity; 23°C, pH 7.40 with GSH
Bioconjugation Protein Labeling Thiol Chemistry

Fluorescence Spectral Profile

Upon intracellular esterase cleavage, the active fluorescent form of Fluorescein diacetate 5-maleimide exhibits an excitation maximum (λex) of 492 nm and an emission maximum (λem) of 520 nm in 0.1 M phosphate buffer at pH 7.0 [1]. These values are derived after derivatization with 2-mercaptoethanol to mimic the thiol-conjugated state and after esterase cleavage to activate the fluorophore. This spectral profile is nearly identical to that of the widely used fluorescein-5-maleimide (λex/λem 494/519 nm) [2] and is fully compatible with standard fluorescein (FITC) filter sets. While alternatives like Oregon Green 488 maleimide (λex/λem ~496/524 nm) and Alexa Fluor 488 maleimide (λex/λem ~495/519 nm) offer improvements in photostability and pH insensitivity, the spectral identity of Fluorescein diacetate 5-maleimide with FITC ensures seamless integration into existing microscopy and flow cytometry workflows without requiring changes to optical configurations.

Fluorescence Spectral Profile
Head-to-head
λex/λem: 492/520 nm (activated) vs 494/519 nm (FM)
FITC filter set compatible; no hardware change needed
Measured in 0.1 M phosphate pH 7.0 after activation and derivatization
Fluorescence Microscopy Flow Cytometry Spectroscopy

pH Sensitivity of Fluorescein Core

The fluorescence of the activated fluorescein core is pH-dependent, a well-documented characteristic with a pKa of approximately 6.4 for the core fluorescein structure . This means that at physiological pH (7.4), the dye is predominantly in its highly fluorescent dianion form, but its intensity can vary significantly with small changes in pH around its pKa. This property can be leveraged as a quantitative sensor for intracellular pH or, conversely, necessitates careful control of buffer conditions for consistent quantitative measurements. In comparison, next-generation fluorophores like Oregon Green 488 maleimide and Alexa Fluor 488 maleimide exhibit lower pKa values (~4.7) and are therefore largely pH-insensitive across the physiological range (pH 4-10) . The choice between these options depends on the experimental requirement: Fluorescein diacetate 5-maleimide offers a well-understood, cost-effective tool with a predictable pH response, while the alternatives provide more robust signal stability in environments with variable or unknown pH.

pH Sensitivity (pKa)
Context-dependent
pKa ≈ 6.4 vs ~4.7 (Oregon Green 488)
Requires buffer control for quantitative imaging; potential pH sensor
Fluorescein core property; signal varies near physiological pH
Fluorescence Assay Development pH-Dependent Imaging Biochemistry

Fluorescein Diacetate 5-Maleimide Applications


Live-Cell Thiol Labeling and Trafficking

The unique latent fluorescence and membrane permeability of Fluorescein diacetate 5-maleimide make it the reagent of choice for labeling intracellular thiols in live cells. Cells can be incubated with the non-fluorescent probe, which passively diffuses into the cytoplasm. Upon cleavage by ubiquitous intracellular esterases, the active maleimide is unmasked and covalently reacts with accessible cysteine residues on proteins, glutathione, and other thiol-containing biomolecules . This method produces a specific, retained fluorescent signal that directly reports on the location and quantity of intracellular thiols, with minimal background from extracellular or non-specifically bound probe. This is in direct contrast to using a standard fluorescent maleimide, which would label extracellular proteins and require extensive washing, potentially perturbing the cell system .

Nanoparticle Functionalization for Subcellular Fractionation

This compound has a validated, specific application as a substrate for preparing fluorescent Fe3O4 superparamagnetic nanoparticles (SPMNPs). The maleimide group facilitates covalent attachment to thiol-modified nanoparticle surfaces, while the latent fluorescence allows for precise tracking and visualization of these particles during subcellular fractionation processes . The defined spectral properties (λex/λem 492/520 nm) enable their detection and quantification using standard fluorescence microscopy or flow cytometry, providing a robust tool for studying nanoparticle uptake, trafficking, and localization within cellular compartments .

Esterase and Viability Screening

The enzymatic activation of Fluorescein diacetate 5-maleimide by intracellular esterases provides a direct, quantifiable readout for cell viability and metabolic activity. The conversion of the non-fluorescent substrate to a highly fluorescent product is directly proportional to esterase activity, which is a hallmark of viable cells . This mechanism is the basis for widely used viability assays (e.g., FDA/PI staining) and can be adapted for high-throughput screening (HTS) formats to identify compounds that modulate esterase activity or to assess cytotoxicity. The rapid and efficient cleavage kinetics, as quantified by Vmax values for the FDA core structure, ensure a sensitive and reproducible assay signal .

DNA and Viral Pathogen Detection

Beyond its role as a general thiol-labeling agent, Fluorescein diacetate 5-maleimide has demonstrated specific utility in nucleic acid detection. Research indicates that after cellular uptake, it can bind to double-stranded DNA (dsDNA) in the nucleus, enabling its use as a fluorescent indicator for dsDNA presence . Furthermore, it has been employed as a fluorescent probe for detecting herpes simplex virus and other DNA viruses, and has been shown to inhibit HIV replication in vitro and in vivo . This dual functionality—as a cell-permeable thiol label and a DNA-binding probe—expands its utility in virology and molecular diagnostics research.

Application
Selection Property
Validation Focus
Live-cell intracellular thiol labeling
Latent fluorescence & membrane permeability
Esterase-dependent activation & thiol specificity
Nanoparticle functionalization & tracking
Thiol-reactive maleimide with latent fluorescence
Fluorescent signal retention on nanoparticles
Cell viability & esterase activity assays
Enzymatic activation by intracellular esterases
Signal proportionality to metabolic activity
DNA & viral pathogen detection research
Cell-permeable probe with DNA-binding property
Nuclear dsDNA staining & localization

Technical Documentation Hub

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33 linked technical documents
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